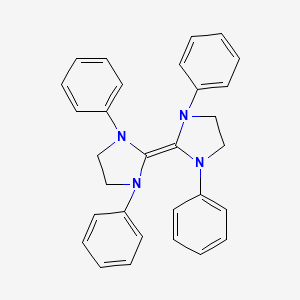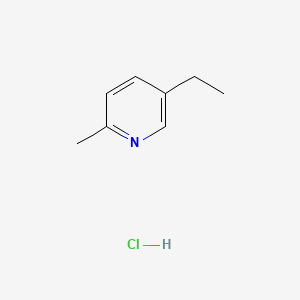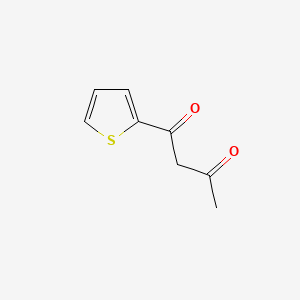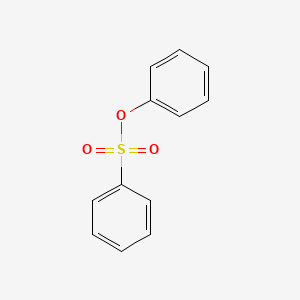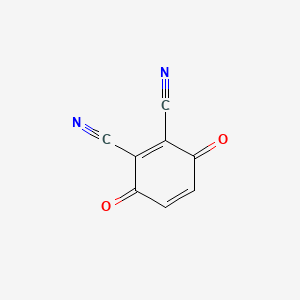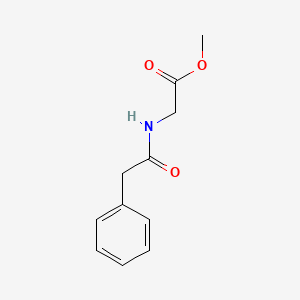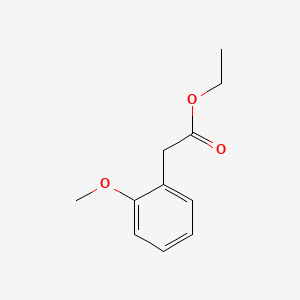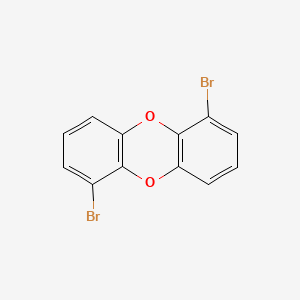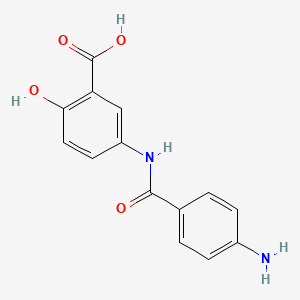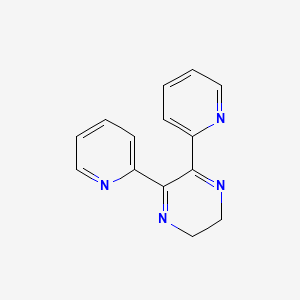
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine: is a heterocyclic organic compound with the molecular formula C14H12N4. It is known for its unique structure, which includes a pyrazine ring fused with two pyridine rings.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine typically involves the reaction of 2-pyridyl hydrazine with 2,3-dichloropyrazine under controlled conditions. The reaction is carried out in the presence of a base such as sodium hydroxide, and the product is purified using column chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions: 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions with halogens or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens in the presence of a catalyst such as iron(III) chloride.
Major Products Formed:
Oxidation: Formation of pyrazine-2,3-dicarboxylic acid.
Reduction: Formation of 2,3-dihydro-5,6-di-2-pyridinylpyrazine.
Substitution: Formation of halogenated pyrazine derivatives.
Applications De Recherche Scientifique
Chemistry: 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is used as a ligand in coordination chemistry. It forms complexes with various metal ions, which are studied for their catalytic and electronic properties .
Biology: In biological research, this compound is investigated for its potential as an antimicrobial and anticancer agent. Its ability to interact with biological macromolecules makes it a candidate for drug development .
Medicine: The compound’s potential therapeutic applications include its use as a scaffold for designing new drugs targeting specific enzymes and receptors .
Industry: In the industrial sector, this compound is used in the synthesis of advanced materials, including polymers and nanomaterials .
Mécanisme D'action
The mechanism of action of 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby blocking substrate access. It can also interact with receptors, modulating their activity and influencing cellular signaling pathways .
Comparaison Avec Des Composés Similaires
2,3-Bis(2-pyridyl)pyrazine: Similar structure but lacks the dihydro functionality.
Tetra-2-pyridinylpyrazine: Contains four pyridine rings, offering different coordination properties.
3,6-Di-2-pyridyl-1,2,4,5-tetrazine: Contains a tetrazine ring, providing unique reactivity.
Uniqueness: 2,3-Bis-(2'-Pyridyl)-5,6-dihydropyrazine is unique due to its dihydro functionality, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
25005-95-2 |
|---|---|
Formule moléculaire |
C14H12N4 |
Poids moléculaire |
236.27 g/mol |
Nom IUPAC |
5,6-dipyridin-2-yl-2,3-dihydropyrazine |
InChI |
InChI=1S/C14H12N4/c1-3-7-15-11(5-1)13-14(18-10-9-17-13)12-6-2-4-8-16-12/h1-8H,9-10H2 |
Clé InChI |
QGRHYAPZGPPUEM-UHFFFAOYSA-N |
SMILES |
C1CN=C(C(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
SMILES canonique |
C1CN=C(C(=N1)C2=CC=CC=N2)C3=CC=CC=N3 |
Key on ui other cas no. |
25005-95-2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



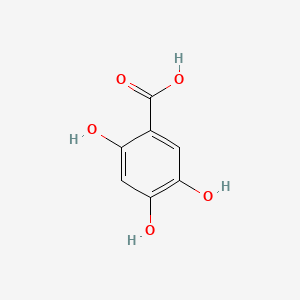
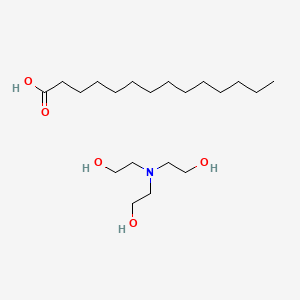
![4-[3-Phenyl-1-(2-phenylethyl)propyl]pyridine](/img/structure/B1606102.png)
